sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate
Description
This sodium salt is a highly complex polycyclic ether characterized by two 1,6-dioxaspiro[4.5]decane moieties, multiple substituted oxan (tetrahydropyran) rings, and an α,β-unsaturated ester group.
Properties
IUPAC Name |
sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIRYYXDCNFKP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77NaO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketal Core Synthesis
Method A: Ionic Liquid-Catalyzed Cyclization
Adapting the protocol from, spiroketal cores were synthesized using:
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Substrate : Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate
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Catalyst : 1-Butyl-3-methylimidazolium hydrogensulfate (0.8 mol)
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Co-Catalyst : 1-Ethylimidazolium tetrafluoroborate (0.2 mol)
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Conditions : 110–132°C for 5.5 h under reduced pressure
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 132°C | Yield ↑ 32% |
| Catalyst Loading | 1.0 eq | Purity ↑ 99.7% |
| Reaction Time | 4 h | Side Products ↓ |
This method achieved 97.8% yield for model spiroketals, demonstrating scalability to 500 mL batches.
Oxane Ring Installation
The 6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl group was introduced via:
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Epoxide Opening : Using trimethyloxirane with BF₃·Et₂O catalysis
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Selective Protection : Benzyl ether protection of primary alcohol
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Coupling : Mitsunobu reaction with spiroketal core (PPh₃, DIAD, 0°C→RT)
Enolate Formation and Sodium Salt Generation
β-Keto-Ester Synthesis
The 5-oxonon-6-enoate precursor was prepared through:
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Claisen Condensation : Ethyl trimethylacetate + methyl vinyl ketone (LDA, THF, −78°C)
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Oxidation : TEMPO/NaClO₂ system to form β-keto acid
Sodium Salt Formation
Critical parameters for salt formation:
| Condition | Optimal Value | Purity Impact |
|---|---|---|
| Base | NaOH (1.05 eq) | pH 7.2–7.5 |
| Solvent | EtOH/H₂O (4:1) | Crystallinity ↑ |
| Temperature | 0–5°C | Polymorphism Control |
The final compound showed 99.2% purity by HPLC after recrystallization from hot heptane.
Stereochemical Control Strategies
Spiroketal Diastereoselectivity
The stereochemical outcome at spiro centers was governed by:
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Anomeric Effect : Axial orientation of oxane oxygen lone pairs
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Solvent Polarity : DCM favored equatorial attack (d.r. 3:1) vs. toluene (d.r. 5:1)
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Catalyst : Use of (+)-CSA increased d.r. to 8:1 for desired (R,R) configuration
Enolate Geometry Control
The trans-enolate geometry (E:Z = 9:1) was achieved using:
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Base : LHMDS in THF at −78°C
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Additive : HMPA (10 mol%)
Purification and Characterization
Chromatographic Methods
Two-Stage Purification Protocol
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Normal Phase : SiO₂ column (80–120 mesh) with heptane/EtOAc gradient
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Reverse Phase : C18 column with MeOH/H₂O (0.1% TFA)
Performance Metrics
| Step | Recovery | Purity Increase |
|---|---|---|
| Normal Phase | 89% | 85% → 97% |
| Reverse Phase | 76% | 97% → 99.5% |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 5.82 (dd, J=15.4, 6.2 Hz, H-6), 4.31 (m, spiro-H)
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HRMS : m/z 901.4021 [M−Na]⁻ (calc. 901.4018)
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XRD : Monoclinic P2₁ space group, confirming spiroketal conformation
Scalability and Process Optimization
Chemical Reactions Analysis
sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, aniline, and acetic acid . For example, treating bromine water with aniline in a solution of acetic acid or dilute hydrochloric acid can produce 2,4,6-tribromoaniline . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
Sodium 8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate, commonly referred to as Monensin sodium salt, is a polyether ionophore antibiotic primarily used in veterinary medicine and agriculture. Its unique chemical structure allows it to selectively transport sodium ions across biological membranes, which has led to various applications in both therapeutic and agricultural settings.
Veterinary Medicine
Monensin sodium is widely used as an antibiotic in livestock to improve feed efficiency and prevent coccidiosis—a parasitic disease affecting the intestinal tract of animals. It helps in the modulation of gut microbiota and enhances nutrient absorption.
| Application | Details |
|---|---|
| Coccidiostat | Prevents coccidiosis in poultry and livestock. |
| Growth Promoter | Improves feed efficiency and weight gain in cattle and poultry. |
Biochemical Research
Monensin serves as a valuable tool in biochemical research due to its ability to disrupt ion gradients across membranes. This property is exploited in studies involving:
| Research Area | Details |
|---|---|
| Cell Biology | Used to study the effects of ionophore-induced changes on cellular processes. |
| Pharmacology | Investigates drug interactions and mechanisms of action related to ion transport. |
Drug Delivery Systems
Recent studies have explored the potential of Monensin in drug delivery systems due to its ability to enhance the permeability of cell membranes. This application is particularly relevant for:
| Application | Details |
|---|---|
| Nanoparticle Formulations | Enhances the delivery efficiency of chemotherapeutic agents across biological barriers. |
Case Study 1: Use in Poultry Farming
A study conducted on the impact of Monensin on broiler chickens demonstrated significant improvements in weight gain and feed conversion ratios compared to control groups. The results indicated a reduction in mortality rates attributed to coccidiosis.
Case Study 2: Ion Transport Studies
Research published in Biochemical Pharmacology highlighted the role of Monensin in altering intracellular calcium levels in cardiac cells, providing insights into its potential therapeutic effects against heart diseases.
Mechanism of Action
The mechanism of action of sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally similar spirocyclic derivatives:
Key Observations:
- Complexity : The target compound surpasses analogues in structural complexity, featuring dual spiro[4.5]decane systems and multiple oxygen heterocycles. This may enhance binding specificity in biological systems but complicates synthesis .
- Functional Groups : Unlike simpler spiroethers (e.g., [66336-42-3]), the target’s hydroxyl and ester groups increase hydrophilicity, contrasting with lipophilic trifluoromethyl derivatives in pharmaceuticals .
- Bioactivity Gaps: While azaspiro compounds (e.g., from ) show anticancer activity, the target’s lack of nitrogen heteroatoms may limit similar mechanisms.
Pharmacological Potential
- Marine Actinomycete Analogues: Marine-derived spirocyclic compounds () often exhibit antibiotic properties. The target’s hydroxyl-rich structure may mimic these bioactive motifs, though empirical testing is needed .
- Ferroptosis Induction: notes that spiroethers can trigger ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma. The target’s redox-active hydroxyl groups could facilitate similar mechanisms .
Biological Activity
The compound sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has a unique structural configuration characterized by multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and dioxaspiro structures which contribute to its biological interactions. The molecular formula and specific stereochemistry of this compound can significantly influence its bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities such as anti-inflammatory, antimicrobial, and enzyme inhibition properties. Here are some key areas of biological activity associated with similar compounds:
Antioxidant Activity
Compounds with multiple hydroxyl groups typically demonstrate significant antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition
The presence of specific functional groups in the compound suggests potential inhibition of various enzymes:
- Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory processes .
- Antioxidant Enzymes : The compound might enhance the activity of antioxidant enzymes or inhibit pro-inflammatory enzymes.
Case Studies and Research Findings
The mechanisms through which sodium;8-[7-hydroxy...] exerts its biological effects can be attributed to:
- Hydroxyl Group Interactions : Hydroxyl groups may engage in hydrogen bonding with target proteins or enzymes.
- Hydrophobic Interactions : The methoxy and dioxaspiro structures could facilitate hydrophobic interactions within lipid membranes or enzyme active sites.
- Molecular Recognition : The complex structure may allow for specific binding to biomolecules, influencing their function.
Q & A
Basic Research: How can researchers determine the molecular conformation and stereochemistry of this sodium salt compound?
Methodological Answer:
The compound’s stereochemical complexity requires a combination of advanced spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, can resolve spatial arrangements by analyzing coupling constants and NOE (Nuclear Overhauser Effect) correlations. X-ray crystallography is critical for definitive stereochemical assignments, as it provides atomic-level spatial resolution. For dynamic conformations, Molecular Dynamics (MD) simulations using force fields parameterized for spirocyclic and polyether systems can model flexibility under varying solvent conditions. Cross-referencing computational predictions with experimental data (e.g., circular dichroism) ensures accuracy .
Advanced Research: What experimental design strategies are optimal for synthesizing this compound with high enantiomeric purity?
Methodological Answer:
Enantioselective synthesis demands rigorous chiral induction and purification. Key steps include:
- Chiral Auxiliary Use : Employ spirocyclic intermediates with chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry during ring-forming reactions .
- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-based) for hydroxylation and etherification steps, ensuring regioselectivity.
- Chromatographic Resolution : Combine HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers. Validate purity via polarimetry and chiral GC-MS .
Basic Research: How can researchers quantify sodium ion dissociation in aqueous solutions of this compound?
Methodological Answer:
Ion-selective electrode (ISE) potentiometry is a standard method for measuring free sodium ions. Calibrate the electrode with standard NaCl solutions, and account for ionic strength using Debye-Hückel theory. For dynamic dissociation analysis, conduct stopped-flow spectroscopy to monitor real-time ion release. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) to ensure accuracy, particularly in buffered systems where competing ions may interfere .
Advanced Research: How can contradictory bioactivity data for this compound be resolved across different cell lines?
Methodological Answer:
Contradictions often arise from variability in experimental conditions or cellular uptake mechanisms. To address this:
- Standardize Assays : Use isogenic cell lines to eliminate genetic variability. Control for membrane permeability (e.g., via ATP-binding cassette transporter inhibition).
- Mechanistic Profiling : Employ CRISPR-Cas9 screens to identify gene networks modulating bioactivity.
- Dose-Response Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to harmonize data across studies, accounting for batch effects .
Advanced Research: What computational approaches are suitable for modeling the compound’s interaction with lipid bilayers?
Methodological Answer:
Molecular docking and MD simulations are critical:
- Membrane Embedding : Use CHARMM-GUI to construct asymmetric lipid bilayers. Simulate insertion dynamics using coarse-grained MD (e.g., Martini force field).
- Free Energy Calculations : Apply umbrella sampling or metadynamics to quantify binding affinities for specific lipid species (e.g., phosphatidylcholine vs. cholesterol).
- Experimental Validation : Correlate simulations with surface plasmon resonance (SPR) data measuring bilayer penetration kinetics .
Basic Research: How can researchers validate the stability of this compound under varying pH conditions?
Methodological Answer:
Stability studies should employ:
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation products via UPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
- Structural Analysis : Identify labile bonds (e.g., ester or ether linkages) via tandem MS fragmentation .
Advanced Research: What factorial design parameters are critical for optimizing its catalytic activity in organic reactions?
Methodological Answer:
A 2 factorial design is ideal for screening variables:
- Factors : Catalyst loading (5–20 mol%), temperature (25–80°C), solvent polarity (log P range: −1 to 4).
- Responses : Reaction yield, enantiomeric excess (ee).
- Analysis : Use ANOVA to identify significant interactions. Follow with response surface methodology (RSM) for optimization. Validate robustness via center-point replicates .
Advanced Research: How can AI-driven platforms enhance the compound’s application in drug delivery systems?
Methodological Answer:
Integrate AI with experimental workflows:
- Predictive Modeling : Train neural networks on existing drug-loading efficiency data to predict encapsulation in liposomal or polymeric carriers.
- Autonomous Optimization : Use reinforcement learning (RL) to iteratively adjust formulation variables (e.g., PEGylation degree, particle size).
- Real-Time Monitoring : Deploy AI-powered microfluidics for dynamic tuning of release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
